Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

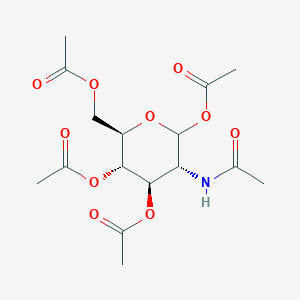

N-Hydroxysuccinimide esters, the foundational components for Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, are synthesized through a variety of methods, primarily involving the coupling of carboxylic acids with N-Hydroxysuccinimide in the presence of a coupling agent. A notable method for dipeptide synthesis involves using N,O-bis(trimethylsilyl)acetamide/N-Hydroxysuccinimide ester (BSA/NHS) as coupling agents, which can perform under mild conditions without the need for additional acid/base, highlighting the versatility and efficiency of NHS esters in synthesis processes (Huang & Feng, 2016).

Molecular Structure Analysis

The molecular structure of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, like other NHS esters, features active ester groups that are highly reactive. This reactivity is a cornerstone of their utility in cross-linking and conjugation reactions. NHS esters possess a unique capability to form stable amide bonds with primary amines, a property that is extensively utilized in bioconjugation chemistry to link various biomolecules to polymers or other carriers.

Chemical Reactions and Properties

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester participates in numerous chemical reactions, primarily involving the formation of covalent bonds between the NHS ester and nucleophilic groups, such as amines. These reactions are pivotal in the synthesis of complex molecules, including peptides and proteins. The compound's ability to act as a cross-linker under physiological conditions without permeating membranes makes it invaluable for studies involving intact cells or subcellular components (Staros, 1982).

科学的研究の応用

Antioxidant Activities and Health Implications

Hydroxycinnamates and their derivatives, which include esters, exhibit potent antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They demonstrate significant in vitro and in vivo antioxidant activities by scavenging various radicals and acting as reducing agents. Ferulic acid and its derivatives, along with caffeic acid and its derivatives, are noted for their high antioxidant activity. The structural effects on the potency of these compounds are significant, with implications for reducing disease risk and promoting health (Shahidi & Chandrasekara, 2010).

Biotechnological Applications

Esters derived from lactic acid, such as lactate ester, are produced via biotechnological routes from biomass. These compounds have potential applications in synthesizing biodegradable polymers, serving as feedstock for green chemistry. This highlights the role of esters in sustainable chemical production and their contribution to the development of environmentally friendly materials (Gao, Ma, & Xu, 2011).

Environmental Science and Polymer Degradation

Research into the degradation of polymers by esters of H-phosphonic and phosphoric acids shows promising pathways for addressing polymer waste. These esters effectively degrade polyurethanes, polycarbonates, and polyamides, leading to the production of compounds with potential fire retardant properties. This work emphasizes the importance of developing sustainable methods for managing polymer waste and the potential reuse of degradation products in new materials production (Mitova et al., 2013).

Therapeutic Research and Potential Health Benefits

Caffeic acid and its derivatives, including esters, have been studied for their therapeutic promises, especially in obesity management. The anti-obesity property of chlorogenic acid, an ester of caffeic acid, is highlighted, showing its potential as an antioxidant, anti-hypertensive, anti-inflammatory, and anti-obesity agent. These findings point towards the therapeutic applications of esters in managing health conditions related to oxidative stress and metabolic disorders (Kumar et al., 2019).

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTBMPFLQYQNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444229 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

CAS RN |

211746-85-9 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)